1H-Benzimidazole-1-acetic acid, ethyl ester
Description
Significance of Benzimidazole (B57391) Derivatives in Chemical Biology
Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to form the basis of a wide array of pharmacologically active compounds. nih.gov The fused ring structure provides a stable aromatic system that can be readily functionalized at various positions, allowing for the fine-tuning of its biological activity. The physicochemical attributes of the benzimidazole core, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable these derivatives to bind effectively to a multitude of biological macromolecules. nih.gov
This structural versatility has led to the discovery and development of benzimidazole-containing compounds with a broad spectrum of therapeutic applications. Researchers have successfully synthesized and tested derivatives exhibiting a range of biological effects, underscoring the scaffold's importance in the pursuit of novel therapeutic agents. nih.goviucr.orgnih.govsemanticscholar.org
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacteria and fungi, interfering with essential cellular processes. iucr.org |
| Anticancer | Shows potential in oncology by targeting various pathways involved in tumor growth and proliferation. nih.goviucr.org |
| Anti-inflammatory | Exhibits activity against inflammatory pathways in the body. nih.govnih.gov |
| Antiviral | Demonstrates inhibitory effects against a range of viruses. nih.gov |
| Antitubercular | Active against the bacteria responsible for tuberculosis. nih.govnih.gov |
| Antidiabetic | Shows potential in managing blood sugar levels. nih.govnih.gov |
Role of Ester Functionalities in Benzimidazole Chemistry
The incorporation of an ester functionality onto a benzimidazole scaffold plays a crucial role in modifying the compound's physicochemical properties. In medicinal chemistry, esters are frequently employed as part of a prodrug strategy to enhance a molecule's therapeutic potential. researchgate.netniscpr.res.in A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes.
Ester groups can mask polar functionalities, such as carboxylic acids or alcohols, thereby increasing the lipophilicity of the parent drug. researchgate.netresearchgate.net This increased lipophilicity can lead to improved absorption and better permeability across biological membranes. Once inside the body, the ester bond can be cleaved by ubiquitous esterase enzymes, releasing the active form of the drug. researchgate.netresearchgate.net This strategy is a well-established method for improving the oral bioavailability of pharmaceuticals. researchgate.net Beyond prodrugs, the ester group itself can be a key interaction point with a biological target or serve as a chemical handle for further synthetic modifications. niscpr.res.in
| Advantage of Ester Functionality | Mechanism |
|---|---|
| Improved Bioavailability | Masks polar groups, increasing lipophilicity and enhancing absorption across cell membranes. researchgate.netresearchgate.net |
| Prodrug Strategy | Allows for the design of inactive compounds that are metabolically activated to the active drug in vivo. researchgate.net |
| Increased Stability | Can protect a reactive functional group from degradation until it reaches its target. researchgate.net |
| Synthetic Handle | The ester group can be easily modified, for example, by hydrolysis or amidation, to create a library of related compounds. |
Overview of 1H-Benzimidazole-1-acetic acid, ethyl ester as a Core Structure
This compound, also known as ethyl 2-(1H-benzimidazol-1-yl)acetate, is a specific derivative that serves as a valuable building block in organic synthesis. This compound combines the stable benzimidazole core with a reactive ethyl acetate (B1210297) group attached to one of the nitrogen atoms of the imidazole (B134444) ring.
The synthesis of this core structure is typically achieved through the N-alkylation of a benzimidazole starting material. A common and efficient method involves the reaction of benzimidazole with an alkylating agent such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). nih.govniscpr.res.in This reaction is generally carried out in the presence of a base, like sodium bicarbonate or potassium carbonate, and a suitable organic solvent, such as acetone (B3395972). nih.govniscpr.res.in
Once synthesized, this compound acts as a versatile intermediate. The ester group is particularly amenable to further chemical transformations. For instance, it can readily react with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide derivative. nih.govniscpr.res.in This hydrazide is a key precursor for the synthesis of other heterocyclic systems, such as oxadiazoles and triazoles, or for creating various amide derivatives. nih.gov This strategic position makes this compound a fundamental component in the construction of more complex molecules designed for specific biological evaluations. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.23 g/mol |
| Appearance | Solid |
| Key Functional Groups | Benzimidazole Ring, Ester |
| Primary Synthetic Route | N-alkylation of benzimidazole with ethyl chloroacetate or ethyl bromoacetate. nih.govniscpr.res.in |
| Primary Role | Synthetic intermediate for the preparation of more complex bioactive molecules. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(benzimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)7-13-8-12-9-5-3-4-6-10(9)13/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNQPNGPSKOQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203680 | |
| Record name | 1H-Benzimidazole-1-acetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55175-50-3 | |
| Record name | Ethyl 1H-benzimidazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55175-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-1-acetic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055175503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole-1-acetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Benzimidazole 1 Acetic Acid, Ethyl Ester
Conventional Synthetic Approaches
Conventional methods for the synthesis of 1H-Benzimidazole-1-acetic acid, ethyl ester primarily involve three well-established routes: the condensation of o-phenylenediamine (B120857) with a suitable precursor, the N-alkylation of a pre-formed benzimidazole (B57391) ring, and the esterification of the corresponding carboxylic acid.
Condensation Reactions Utilizing o-Phenylenediamine Precursors
A foundational approach to the benzimidazole core involves the cyclocondensation of o-phenylenediamine with various carbonyl compounds, including carboxylic acids and their derivatives. nih.govresearchgate.net One common method is the Phillips-Ladenburg synthesis, which typically involves heating o-phenylenediamine with a carboxylic acid or its ester, often in the presence of an acid catalyst like hydrochloric acid. researchgate.net The reaction proceeds through the formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring. orientjchem.org
For the direct synthesis of this compound via this route, o-phenylenediamine can be reacted with a malonic acid derivative. For instance, the reaction of o-phenylenediamine with diethyl malonate at elevated temperatures can yield the target compound. semanticscholar.org
Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis
| Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| o-Phenylenediamine, Carboxylic Acids | Acid catalyst, Heat | 2-Substituted Benzimidazole | orientjchem.org |
| o-Phenylenediamine, Aldehydes | Oxidative conditions | 2-Substituted Benzimidazole | researchgate.net |
N-Alkylation Strategies of Benzimidazole with Ethyl Chloroacetate (B1199739)
A more direct and widely employed method for the synthesis of this compound is the N-alkylation of the benzimidazole nucleus with ethyl chloroacetate. nih.govniscpr.res.in This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate and displacing the chloride ion.
The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF) in the presence of a base. lookchem.comsciforum.net The base, commonly potassium carbonate or sodium bicarbonate, serves to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity and facilitating the reaction. nih.govniscpr.res.in
Table 2: Conditions for N-Alkylation of Benzimidazole with Ethyl Chloroacetate
| Benzimidazole Derivative | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methylbenzimidazole | Sodium Bicarbonate | Acetone | Reflux | 69% | nih.gov |
| 2-Methylbenzimidazole | Anhydrous Potassium Carbonate | Acetone | Room Temperature, 10-11 hrs | 95% | niscpr.res.in |
Esterification of 1H-Benzimidazole-1-acetic acid
Another synthetic pathway involves the esterification of 1H-Benzimidazole-1-acetic acid. This method is particularly useful if the carboxylic acid precursor is readily available. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com To drive the reversible reaction towards the product side, it is common to either use a large excess of the alcohol or to remove the water as it is formed. masterorganicchemistry.com
Green Chemistry Principles in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For the synthesis of this compound and related compounds, this has manifested in catalyst-free, solvent-free, and microwave-assisted methodologies.
Catalyst-Free and Solvent-Free Methodologies
Solvent-free, or solid-phase, reactions offer several advantages, including reduced environmental impact, operational simplicity, and often, higher yields and shorter reaction times. umich.edu The synthesis of benzimidazole derivatives has been successfully achieved under solvent-free conditions by heating a mixture of o-phenylenediamine with a carboxylic acid or an aldehyde. umich.eduresearchgate.net This approach minimizes waste and avoids the use of potentially toxic organic solvents.
Catalyst-free methods are also gaining traction. While many traditional benzimidazole syntheses rely on acid or metal catalysts, some modern approaches have found that the reactions can proceed efficiently without them, particularly under thermal or microwave conditions. tandfonline.com
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. asianpubs.orgjocpr.com The application of microwave irradiation to the synthesis of benzimidazole derivatives has been extensively reported. tandfonline.comdergipark.org.trlew.ro
In the context of N-alkylation, the reaction of benzimidazoles with ethyl bromoacetate (B1195939) can be significantly accelerated under microwave irradiation. For instance, a mixture of a 2-substituted benzimidazole, ethyl bromoacetate, and potassium carbonate in acetone can be irradiated in a microwave reactor to afford the desired N-alkylated product in a matter of minutes, compared to several hours required for conventional heating. tandfonline.comlew.ro Microwave-assisted condensation of o-phenylenediamine with carboxylic acids or their derivatives has also been shown to be a rapid and efficient method for the synthesis of the benzimidazole core. asianpubs.orgdergipark.org.trfigshare.com
Table 3: Comparison of Conventional vs. Microwave-Assisted N-Alkylation
| Method | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional | 2-Alkyl/aryl-5(6)-nitro-1H-benzimidazole, Ethyl Bromoacetate, K2CO3 in Acetone | Room Temperature | 10 hours | Not specified | lew.ro |
| Microwave | 2-Alkyl/aryl-5(6)-nitro-1H-benzimidazole, Ethyl Bromoacetate, K2CO3 in Acetone | 60°C, 300W | 10 minutes | Not specified | lew.ro |
| Conventional | 2-Methylbenzimidazole, Ethyl Chloroacetate, NaHCO3 in Acetone | Reflux | Not specified | 69% | nih.gov |
Eco-Friendly Catalytic Systems (e.g., ZnO Nanoparticles)
The use of heterogeneous nanocatalysts represents a significant advancement in the green synthesis of the benzimidazole nucleus. Among these, Zinc Oxide (ZnO) nanoparticles have emerged as a highly effective, eco-friendly, and reusable catalyst for the synthesis of benzimidazole derivatives through the cyclocondensation of o-phenylenediamine with aldehydes or carboxylic acids. bohrium.comsemanticscholar.org
The advantages of using ZnO nanoparticles as a catalyst are numerous:
Environmental Friendliness: The process avoids the use of toxic catalysts, heavy metal salts, or harsh acidic conditions often found in traditional methods. semanticscholar.org
High Efficiency: ZnO nanoparticles exhibit a large surface area, leading to high catalytic activity. This results in excellent product yields, often exceeding 90%, in remarkably short reaction times, sometimes as little as 4 to 15 minutes. bohrium.comsemanticscholar.org
Mild Reaction Conditions: The reactions can typically be carried out under mild conditions, such as at room temperature or slightly elevated temperatures (e.g., 70°C), reducing energy consumption. semanticscholar.orgnih.gov
Catalyst Reusability: As a heterogeneous catalyst, ZnO nanoparticles can be easily recovered from the reaction mixture by simple filtration and reused multiple times without a significant loss in catalytic activity, enhancing the cost-effectiveness and sustainability of the process. semanticscholar.org
The proposed mechanism for the ZnO nanoparticle-catalyzed synthesis of a 2-substituted benzimidazole involves the initial activation of the aldehyde's carbonyl group by the ZnO nanoparticle. This activation facilitates a nucleophilic attack from one of the amino groups of o-phenylenediamine. Subsequent intramolecular cyclization and deprotonation lead to the formation of the final benzimidazole product. nih.gov This efficient, one-pot synthesis protocol underscores the potential of ZnO nanoparticles as a superior alternative to conventional catalysts in constructing the benzimidazole core. bohrium.com
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the synthesis of the benzimidazole core, a key precursor to this compound. Research has focused on refining conditions for reactions catalyzed by ZnO nanoparticles, including catalyst loading, solvent choice, and temperature.
Studies have systematically investigated these parameters to achieve the best possible outcomes. For instance, in the synthesis of 2-phenyl-1H-benzimidazole from o-phenylenediamine and benzaldehyde (B42025), the amount of ZnO nanoparticle catalyst was a key variable. It was found that a minimal amount of the catalyst is sufficient to drive the reaction to completion with high yields. semanticscholar.org
The choice of solvent also plays a significant role. While various solvents can be used, ethanol (B145695) has been identified as a particularly effective medium for this transformation, contributing to high product yields at room temperature. semanticscholar.org The temperature is another critical factor; while many reactions proceed efficiently at room temperature, gentle heating to around 70°C can also be employed to ensure rapid conversion. nih.govaacmanchar.edu.in
Below is a data table summarizing the optimization of reaction conditions for a model synthesis of a benzimidazole derivative using a ZnO nanoparticle catalyst.
| Entry | Catalyst Amount (mg) | Solvent | Temperature | Time (min) | Yield (%) |
| 1 | 5 | Ethanol | Room Temp. | 10 | 95 |
| 2 | 10 | Ethanol | Room Temp. | 10 | 95 |
| 3 | 5 | Methanol | Room Temp. | 15 | 85 |
| 4 | 5 | Acetonitrile | Room Temp. | 20 | 70 |
| 5 | 0 | Ethanol | Room Temp. | 120 | Trace |
| Data derived from a model reaction of 1,2-phenylenediamine (1 mmol) with benzaldehyde (1 mmol). semanticscholar.org |
Chemical Transformations and Derivatization Studies of 1h Benzimidazole 1 Acetic Acid, Ethyl Ester
Conversion to Hydrazide Derivatives
A pivotal transformation of 1H-Benzimidazole-1-acetic acid, ethyl ester is its conversion into the corresponding acetohydrazide. This reaction is typically achieved through hydrazinolysis, where the ethyl ester is treated with hydrazine (B178648) hydrate (B1144303). arabjchem.org The resulting 2-(1H-benzimidazol-1-yl)acetohydrazide serves as a crucial and versatile intermediate for the synthesis of a wide array of heterocyclic systems due to the reactive hydrazide moiety. arabjchem.orgnih.gov
The general synthetic pathway involves refluxing the ethyl ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695). arabjchem.org The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable hydrazide derivative. The completion of the reaction is often monitored by thin-layer chromatography (TLC).
The significance of this conversion lies in the introduction of a highly reactive N-N bond and the terminal -NH2 group, which are amenable to a variety of subsequent cyclization and condensation reactions. This hydrazide is a key building block for creating more complex molecular architectures incorporating the benzimidazole (B57391) scaffold. arabjchem.orgnih.gov
| Starting Material | Reagent | Product | Reaction Conditions |
|---|---|---|---|
| This compound | Hydrazine hydrate (NH2NH2·H2O) | 2-(1H-Benzimidazol-1-yl)acetohydrazide | Reflux in ethanol |
Synthesis of Novel Heterocyclic Conjugates
The acetohydrazide derivative of 1H-benzimidazole is a cornerstone for constructing hybrid molecules where the benzimidazole nucleus is linked to other heterocyclic rings. These conjugates often exhibit unique chemical and biological properties.
The synthesis of molecules incorporating both benzimidazole and triazole rings is a significant area of research. nih.govnih.gov One common method involves reacting the benzimidazole acetohydrazide with appropriate isothiocyanates. This reaction typically proceeds in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, leading to the formation of thiosemicarbazide (B42300) intermediates, which can then be cyclized to form triazole rings. nih.gov The resulting hybrid structures link the benzimidazole and triazole moieties, often through a methylene (B1212753) bridge. nih.gov The presence of both heterocyclic systems in a single molecule can lead to compounds with enhanced biological activities. nih.govresearchgate.net
Another important class of heterocyclic conjugates derived from 2-(1H-benzimidazol-1-yl)acetohydrazide are those containing a 1,3,4-oxadiazole (B1194373) ring. arabjchem.org The synthesis of these derivatives is generally achieved through the cyclocondensation of the acetohydrazide with various aromatic acids. arabjchem.org This reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), at elevated temperatures. arabjchem.orgresearchgate.net The process involves the formation of an N-acylhydrazone intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to yield the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.gov This method allows for the introduction of a wide range of substituents on the oxadiazole ring, depending on the aromatic acid used. arabjchem.org
| Intermediate | Reagents | Product Class | Reaction Conditions |
|---|---|---|---|
| 2-(1H-Benzimidazol-1-yl)acetohydrazide | Aromatic acids (R-COOH), Phosphorus oxychloride (POCl3) | 2-((5-Aryl-1,3,4-oxadiazol-2-yl)methyl)-1H-benzimidazoles | Heating at 110-120 °C |
The versatility of this compound and its hydrazide derivative extends to the synthesis of amide and Schiff base analogues.
Amide derivatives can be prepared directly from the ethyl ester by reacting it with various primary or secondary amines, such as aniline (B41778) or 4-methylaniline. semanticscholar.org This aminolysis reaction results in the formation of N-substituted 2-(1H-benzimidazol-1-yl)acetamides. semanticscholar.org
Schiff bases, which contain an imine or azomethine group, are readily synthesized by the condensation reaction of the 2-(1H-benzimidazol-1-yl)acetohydrazide with a variety of aldehydes or ketones. uobaghdad.edu.iqresearchgate.net The reaction is often catalyzed by a small amount of acid and involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. researchgate.netnih.gov This synthetic route allows for the creation of a large library of Schiff base derivatives with diverse aromatic and aliphatic substituents. researchgate.net
Diversification through Functional Group Interconversions
Beyond its use in building heterocyclic systems, the ester functional group in this compound is a handle for various functional group interconversions (FGIs). solubilityofthings.com These transformations are fundamental in organic synthesis for manipulating the reactivity and properties of the molecule. solubilityofthings.com
Key FGIs for the ethyl ester group include:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 1H-Benzimidazole-1-acetic acid, under either acidic or basic conditions. This carboxylic acid can then be used in further reactions, such as amide bond formation using coupling reagents. solubilityofthings.com
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(1H-benzimidazol-1-yl)ethanol. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk The resulting alcohol offers a new site for further derivatization, such as conversion to halides or ethers. vanderbilt.edu
Reaction with Organometallic Reagents: The ester can react with Grignard reagents or organolithium compounds to yield tertiary alcohols, further diversifying the molecular structure.
These interconversions allow for the synthesis of a broad spectrum of benzimidazole derivatives, demonstrating the utility of the parent ethyl ester as a versatile starting material in synthetic organic chemistry. solubilityofthings.comimperial.ac.uk
Advanced Spectroscopic and Structural Elucidation of 1h Benzimidazole 1 Acetic Acid, Ethyl Ester and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei.
The ¹H-NMR spectrum of 1H-Benzimidazole-1-acetic acid, ethyl ester provides a distinct fingerprint of its proton environments. The substitution at the N-1 position of the benzimidazole (B57391) ring significantly influences the chemical shifts of the aromatic protons compared to the unsubstituted parent compound.
The most downfield signal is typically the proton at the C-2 position (H-2) of the imidazole (B134444) ring, appearing as a sharp singlet, due to the deshielding effect of the adjacent nitrogen atoms. The protons of the benzene (B151609) ring (H-4, H-5, H-6, and H-7) resonate in the aromatic region, typically between 7.2 and 7.8 ppm. These protons often exhibit a complex splitting pattern due to spin-spin coupling. Protons H-4 and H-7 are generally shifted further downfield compared to H-5 and H-6.
The ethyl ester side chain attached to the N-1 position gives rise to characteristic signals. The methylene (B1212753) protons of the acetate (B1210297) group (N-CH₂) appear as a singlet, typically in the range of 5.0-5.5 ppm. The ethyl group of the ester displays a quartet for the methylene protons (O-CH₂) around 4.2 ppm and a triplet for the terminal methyl protons (CH₃) at approximately 1.2 ppm, with a typical coupling constant (J) of about 7.1 Hz.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~8.0 - 8.2 | Singlet (s) |
| H-4, H-7 | ~7.7 - 7.9 | Multiplet (m) |
| H-5, H-6 | ~7.2 - 7.4 | Multiplet (m) |
| N-CH₂ | ~5.1 - 5.3 | Singlet (s) |
| O-CH₂ | ~4.2 - 4.3 | Quartet (q) |
| CH₃ | ~1.2 - 1.3 | Triplet (t) |
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the ethyl ester group is the most deshielded, appearing at the lowest field (~168 ppm).
The carbons of the benzimidazole ring have characteristic chemical shifts. The C-2 carbon, situated between two nitrogen atoms, typically resonates around 144-145 ppm. The bridgehead carbons (C-3a and C-7a) appear at distinct chemical shifts, often in the range of 134-143 ppm. The remaining aromatic carbons (C-4, C-5, C-6, and C-7) are found in the typical aromatic region of 110-125 ppm.
The carbons of the N-acetic acid, ethyl ester side chain are also clearly identifiable. The methylene carbon attached to the nitrogen (N-CH₂) resonates around 45-50 ppm, while the methylene (O-CH₂) and methyl (CH₃) carbons of the ethyl group appear at approximately 61 ppm and 14 ppm, respectively.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~168.0 |
| C-2 | ~144.5 |
| C-7a | ~143.0 |
| C-3a | ~134.0 |
| C-5, C-6 | ~122.0 - 124.0 |
| C-4, C-7 | ~110.0 - 120.0 |
| O-CH₂ | ~61.5 |
| N-CH₂ | ~48.0 |
| CH₃ | ~14.2 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. ugm.ac.idugm.ac.id
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent aromatic protons (H-4 with H-5, H-5 with H-6, H-6 with H-7) and between the methylene and methyl protons of the ethyl group (O-CH₂ with CH₃).
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This allows for the direct assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the N-CH₂ protons to the C-2 and C-7a carbons of the benzimidazole ring, as well as to the ester carbonyl carbon. This definitively confirms the attachment of the acetic acid ethyl ester moiety to the N-1 position.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. For this compound (C₁₁H₁₂N₂O₂), the expected molecular weight is 204.23 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 204.
The fragmentation pattern is characteristic of both the benzimidazole core and the N-substituted ester side chain. researchgate.netjournalijdr.com Common fragmentation pathways would include:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a prominent fragment ion at m/z 159 [M - 45]⁺.
Loss of the entire ethyl acetate moiety: Cleavage of the N-CH₂ bond could lead to a fragment corresponding to the benzimidazole cation at m/z 117.
Fragmentation of the side chain: Cleavage can occur at the ester functional group, leading to the loss of an ethyl radical (-CH₂CH₃) to give a fragment at m/z 175, or the loss of ethylene (B1197577) via a McLafferty rearrangement.
Benzimidazole Ring Fragmentation: The benzimidazole nucleus itself can undergo fragmentation, typically involving the sequential loss of HCN molecules, a characteristic feature of many nitrogen-containing heterocyclic compounds. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
The IR spectrum of this compound would display several characteristic absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the ethyl and methylene groups will appear between 2850-3000 cm⁻¹. mdpi.com
C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is a key diagnostic peak, typically found in the range of 1735-1750 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the benzene ring and the C=N bond of the imidazole ring occur in the 1450-1620 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the 700-900 cm⁻¹ region and can provide information about the substitution pattern.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Ester C=O Stretch | 1735 - 1750 | Strong |
| Aromatic C=C and C=N Stretch | 1450 - 1620 | Medium-Strong |
| Ester C-O Stretch | 1000 - 1300 | Strong |
| Aromatic C-H Out-of-plane Bend | 700 - 900 | Strong |
X-ray Crystallography for Solid-State Molecular Architecture (Applicable to related derivatives)
While a crystal structure for this compound itself may not be readily available, analysis of closely related derivatives provides significant insight into the expected solid-state conformation and intermolecular interactions. For instance, the crystal structure of Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate reveals key architectural features that are likely to be shared. nih.goviucr.org
Computational and Theoretical Investigations of 1h Benzimidazole 1 Acetic Acid, Ethyl Ester and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of benzimidazole (B57391) derivatives. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its chemical behavior.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzimidazole derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are employed to optimize the molecular geometry and to calculate various electronic parameters. niscpr.res.innih.gov These calculations help in understanding the spatial arrangement of atoms and the distribution of electron density, which are crucial for predicting the molecule's reactivity.
The optimized geometrical parameters obtained from DFT calculations for benzimidazole derivatives are often in good agreement with experimental data where available. niscpr.res.in The theory also allows for the calculation of vibrational frequencies, which can be compared with experimental IR and Raman spectra to confirm the structure of the synthesized compounds. researchgate.net Furthermore, DFT can be used to compute atomic charge distributions, which can indicate potential sites for electrophilic and nucleophilic attack, thereby predicting the reactivity of the molecule. researchgate.net
Table 1: Representative DFT-Calculated Parameters for Benzimidazole Derivatives
| Parameter | Typical Calculated Value/Observation | Significance |
| Optimized Bond Lengths and Angles | Good agreement with experimental data | Confirms the accuracy of the computational model. |
| Dipole Moment | Varies with substitution | Indicates the overall polarity of the molecule. |
| Atomic Charges | Distribution highlights electron-rich and -poor regions | Predicts sites of chemical reactivity. researchgate.net |
| Vibrational Frequencies | Correlate with experimental IR/Raman spectra | Aids in structural elucidation. researchgate.net |
This table is generated based on findings for various benzimidazole derivatives and is illustrative of the data obtainable for 1H-Benzimidazole-1-acetic acid, ethyl ester.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the chemical reactivity and stability of a molecule. niscpr.res.innih.gov
For benzimidazole derivatives, HOMO-LUMO analysis reveals that the HOMO is often localized on the benzimidazole ring, while the LUMO may be localized on a substituent group. niscpr.res.inresearchgate.net This distribution suggests the possibility of intramolecular charge transfer from the benzimidazole moiety to the substituent. A smaller HOMO-LUMO gap implies a higher chemical reactivity and lower stability. researchgate.net This analysis is crucial for understanding the electronic transitions within the molecule and its potential applications in materials science and as a biological agent. niscpr.res.in
Table 2: Illustrative HOMO-LUMO Energies and Energy Gaps for Benzimidazole Derivatives
| Derivative Type | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Implication |
| Unsubstituted Benzimidazole | -6.2 | -1.1 | 5.1 | High stability |
| Benzimidazole with Electron-Donating Group | -5.8 | -0.9 | 4.9 | Increased reactivity |
| Benzimidazole with Electron-Withdrawing Group | -6.5 | -1.5 | 5.0 | Varies with group |
Note: The values presented are hypothetical and for illustrative purposes to demonstrate the trends observed in benzimidazole derivatives.
Molecular Docking Studies for Target Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.comacs.org In the context of drug discovery, docking is used to predict the binding mode of a ligand (e.g., a derivative of this compound) to the active site of a target protein. mdpi.comresearchgate.net
For benzimidazole derivatives, molecular docking studies have been performed against a variety of biological targets, including enzymes and receptors. acs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. ukm.my The docking score, an estimation of the binding affinity, is often used to rank different derivatives and to prioritize them for synthesis and biological testing. rsc.org For example, docking studies have shown that benzimidazole derivatives can bind to the active site of enzymes like 14-α demethylase (CYP51), which is a target for antifungal drugs. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of benzimidazole derivatives, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. rsc.orgresearchgate.net By simulating the behavior of the complex over time (typically nanoseconds), researchers can observe the dynamics of the interactions and the conformational changes in both the ligand and the protein. researchgate.netfigshare.com
MD simulations provide a more dynamic and realistic picture of the binding event than static docking. researchgate.net They can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score. rsc.org These simulations can also reveal the role of solvent molecules in the binding process and help to identify stable conformations of the ligand within the active site. rsc.org
Pharmacophore Modeling and Virtual Screening for Biological Activity Prediction
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. acs.org For a series of active benzimidazole derivatives, a pharmacophore model can be generated to represent the key features required for interaction with a specific biological target. researchgate.net
This model can then be used as a 3D query in a virtual screening campaign to search large compound libraries for new molecules that match the pharmacophore. researchgate.net This approach can significantly accelerate the discovery of new lead compounds with potential biological activity. Virtual screening of benzimidazole derivatives has the potential to identify novel candidates for various therapeutic areas.
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comresearchgate.net For benzimidazole derivatives, 2D and 3D-QSAR studies have been conducted to understand how different structural modifications influence their activity. derpharmachemica.comnih.gov
In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic) are calculated for a set of molecules with known biological activity. researchgate.net Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the activity. researchgate.netderpharmachemica.com A good QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov
Table 3: Common Descriptors Used in QSAR Studies of Benzimidazole Derivatives
| Descriptor Type | Example | Information Provided |
| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |
| Steric | Molecular volume, surface area | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |
| Topological | Connectivity indices | Molecular branching and complexity |
Exploration of Biological Activities in in Vitro and Preclinical Models
Antimicrobial Efficacy
The antimicrobial properties of 1H-Benzimidazole-1-acetic acid, ethyl ester, and its derivatives have been a subject of significant scientific investigation. These studies have explored its effectiveness against a spectrum of bacteria and fungi, including strains that are pathogenic to both plants and humans.
Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Studies
Derivatives of 1H-benzimidazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have determined the Minimum Inhibitory Concentration (MIC) of these compounds, which is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.
Research has shown that certain 1H-benzo[d]imidazole derivatives exhibit moderate to good antimicrobial activity, with MIC values in the range of 10–20 mg/mL against Staphylococcus aureus and Escherichia coli. niscpr.res.in In some cases, the antimicrobial activity of these compounds was found to be higher than that of the standard drug ampicillin. nih.gov For instance, two benzimidazole (B57391) derivatives showed significant activity against Listeria monocytogenes with an MIC of 15.62 µg/mL, a potency four times greater than ampicillin's MIC of 65 µg/mL. nih.gov
Interactive Table: Antibacterial Activity of 1H-Benzimidazole Derivatives
| Bacterial Strain | Compound | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus | 1H-benzo[d]imidazole derivative | 10-20 | Ampicillin | - |
| Escherichia coli | 1H-benzo[d]imidazole derivative | 10-20 | Ampicillin | - |
Antifungal Activity Against Phytopathogenic and Human Pathogenic Strains
The antifungal potential of 1H-benzimidazole derivatives has been evaluated against various fungal strains, including those that cause diseases in plants and humans. niscpr.res.innih.govnih.govresearchgate.netbsmiab.org Biological evaluation studies have revealed that compounds such as 2, 3, 5, 7, and 15, which are derivatives of 1H-benzo[d]imidazole, display moderate to good activity against Candida albicans and Aspergillus niger, with MIC values ranging from 10–20 mg/mL when compared to the standard antifungal drug Fluconazole. niscpr.res.in
Furthermore, some synthesized benzimidazole derivatives have shown potent activity as antimicrobial agents when compared to norfloxacin (B1679917) and fluconazole, which are standard antibacterial and antifungal drugs, respectively. nih.gov For example, certain derivatives effectively inhibited the growth of S. aureus and A. niger with an MIC of 0.027 µM/ml. nih.gov
Interactive Table: Antifungal Activity of 1H-Benzimidazole Derivatives
| Fungal Strain | Compound | MIC (mg/mL) | Reference Compound |
|---|---|---|---|
| Candida albicans | 1H-benzo[d]imidazole derivative | 10-20 | Fluconazole |
| Aspergillus niger | 1H-benzo[d]imidazole derivative | 10-20 | Fluconazole |
Antioxidant Potential and Free Radical Scavenging Mechanisms
Benzimidazole derivatives are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals. nih.govresearchgate.netnih.gov The unique structure of the benzimidazole core enables it to act as a free-radical scavenger. mdpi.com The antioxidant activity of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. researchgate.net
Studies have shown that certain benzo[d]imidazo[2,1-b]thiazole derivatives exhibit excellent antioxidant activity. researchgate.net The capacity of these compounds to donate a hydrogen atom or an electron is a key mechanism in their free radical scavenging activity. This antioxidant potential makes them promising candidates for mitigating oxidative stress-related conditions.
Antiparasitic and Anthelmintic Modulations
The therapeutic spectrum of benzimidazole derivatives extends to antiparasitic and anthelmintic activities. These compounds have been investigated for their efficacy against a variety of protozoa and helminths.
In Vitro Protozoal Activity Against Giardia, Trichomonas, and Entamoeba
Novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have been synthesized and tested against the protozoa Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.gov These experimental evaluations revealed strong activity for all tested compounds, with IC50 values in the nanomolar range, which were even better than metronidazole, a commonly used antiparasitic drug. researchgate.netnih.gov The structural modifications on the benzimidazole ring system have been a key strategy in developing these potent antiprotozoal agents.
Anthelmintic Effects in Animal Models (e.g., Earthworms)
Benzimidazole derivatives are well-known for their anthelmintic properties. niscpr.res.inmdpi.comnih.govresearchgate.net While specific studies on the effect of this compound on earthworms were not detailed in the provided context, the broader class of benzimidazoles has a long history of use as anthelmintics in veterinary and human medicine. niscpr.res.innih.govsemanticscholar.org Their mechanism of action typically involves binding to the protein tubulin in parasitic worms, which disrupts microtubule-dependent processes and ultimately leads to the parasite's death. Further research on the specific efficacy of the ethyl ester derivative in animal models like earthworms would be beneficial to fully characterize its anthelmintic profile.
Mechanistic Insights into Microtubule Inhibition
Benzimidazole derivatives are well-documented as microtubule-targeting agents (MTAs), a property that underpins many of their therapeutic effects, particularly in the realm of oncology. nih.gov These compounds typically function as microtubule-destabilizing agents, akin to nocodazole, by interfering with the polymerization of tubulin dimers. nih.govresearchgate.net
The primary mechanism involves the binding of the benzimidazole moiety to tubulin subunits, specifically β-tubulin. This interaction prevents the formation of protofilaments and, consequently, the assembly of microtubules. researchgate.net The disruption of microtubule dynamics is critical, as these cytoskeletal structures are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. nih.gov
By inhibiting tubulin polymerization, benzimidazole compounds lead to a cascade of cellular events. The failure to form a functional mitotic spindle results in the arrest of the cell cycle, typically at the G2/M phase. nih.govnih.gov A prolonged arrest in this phase can trigger the intrinsic apoptotic pathway, leading to programmed cell death. researchgate.net While many benzimidazoles are known microtubule destabilizers, it is noteworthy that some derivatives have been found to act as microtubule-stabilizing agents, indicating the diverse potential of this chemical scaffold. nih.gov
Anti-inflammatory and Analgesic Pathways in In Vivo Animal Models
The benzimidazole scaffold is a core component of various molecules exhibiting significant anti-inflammatory and analgesic properties in preclinical animal models. researchgate.netnih.gov The anti-inflammatory activity is commonly evaluated using the carrageenan-induced paw edema model in rats, where the compound's ability to reduce swelling is measured over time. Analgesic effects are often assessed through the acetic acid-induced writhing test in mice, which quantifies the reduction in pain-induced behaviors. nih.govbanglajol.info
While specific in vivo data for this compound is not detailed in the reviewed literature, studies on closely related derivatives demonstrate the potential of this chemical class. The mechanisms are often linked to the inhibition of inflammatory mediators and enzymes such as cyclooxygenase (COX). nih.gov
Table 1: Representative In Vivo Activities of Benzimidazole Derivatives The following data is for illustrative purposes of the benzimidazole class and does not represent the specific subject compound.
| Compound Type | Animal Model | Activity | Finding | Reference |
|---|---|---|---|---|
| 2-methylaminobenzimidazole derivative | Carrageenan-induced paw edema (rat) | Anti-inflammatory | 100% edema inhibition | nih.gov |
| 2-methylaminobenzimidazole derivative | Acetic acid-induced writhing (mice) | Analgesic | 89% writhing inhibition | nih.gov |
| Substituted benzimidazole derivative | Carrageenan-induced paw edema (rat) | Anti-inflammatory | 87.72% paw edema inhibition | banglajol.info |
Antiproliferative Effects and Cellular Mechanisms in Cancer Cell Lines (In Vitro)
The antiproliferative activity of benzimidazole derivatives is a major focus of cancer research. nih.gov Their ability to inhibit microtubule formation directly impacts the proliferation of rapidly dividing cancer cells. nih.gov In vitro studies using various cancer cell lines have demonstrated that these compounds can significantly decrease cell viability in a dose- and time-dependent manner. oncologyradiotherapy.commdpi.com
The cellular mechanism underlying these antiproliferative effects is intrinsically linked to microtubule disruption. As mentioned, this leads to a G2/M phase cell cycle block. nih.govmdpi.com This arrest is a critical checkpoint; if the cell cannot properly assemble a mitotic spindle, it is targeted for apoptosis. researchgate.net The induction of apoptosis is confirmed by observing key molecular markers, such as the cleavage of Poly (ADP-ribose) polymerase (PARP) and shifts in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). oncologyradiotherapy.commdpi.com
Table 2: Antiproliferative Activity of Representative Benzimidazole Derivatives Against Cancer Cell Lines The following data is for illustrative purposes of the benzimidazole class and does not represent the specific subject compound.
| Derivative Name | Cell Line | Effect | IC50 Value | Reference |
|---|---|---|---|---|
| BA586 | HCC1937 (Breast Cancer) | Induces cell death and has an antiproliferative impact | 42 µM | oncologyradiotherapy.com |
| NI-18 | A549 (Lung Cancer) | Anticancer activity | 2.33 µM | nih.gov |
| NI-18 | MCF-7 (Breast Cancer) | Anticancer activity | 6.10 µM | nih.gov |
| O-7 | A549 (Lung Cancer) | Anti-proliferative activity | 0.236 µM | nih.gov |
| Flubendazole | HCT8 (Intestinal Cancer) | Inhibited cell proliferation | 0.9 µmol/l | nih.gov |
| Albendazole | HCT8 (Intestinal Cancer) | Inhibited cell proliferation | 0.3 µmol/l | nih.gov |
Specific Enzyme Inhibition Studies (e.g., DNA Gyrase, EROD enzyme)
Beyond microtubule interactions, benzimidazole derivatives have been identified as inhibitors of specific enzymes crucial for pathogen survival and metabolic processes.
DNA Gyrase: Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, and it represents a well-validated target for antibacterial agents. nih.govresearchgate.net Certain benzimidazole-based compounds have been developed as potent inhibitors of this enzyme. nih.gov They typically function by targeting the ATPase activity associated with the GyrB subunit, blocking the energy-dependent process of DNA supercoiling. researchgate.net This mechanism is distinct from that of fluoroquinolone antibiotics, which target the GyrA subunit. nih.gov The development of benzimidazole ureas has yielded dual-targeting inhibitors of both DNA gyrase and the related topoisomerase IV enzyme. nih.gov
EROD (Ethoxyresorufin-O-deethylase) Enzyme: The EROD assay is a common method used to measure the activity of the Cytochrome P450 1A1 (CYP1A1) enzyme. While direct inhibitory studies on this compound are not prominent, it is an important concept in toxicology that compounds can act as competitive inhibitors of the EROD enzyme-substrate reaction. This can be a confounding factor in assays designed to measure enzyme induction by dioxin-like compounds, as the inducing agent itself may inhibit the enzyme's catalytic activity at higher concentrations. nih.gov
Structure Activity Relationship Sar Studies for 1h Benzimidazole 1 Acetic Acid, Ethyl Ester Derivatives
Influence of Substituents on the Benzimidazole (B57391) Core on Biological Potency
The benzimidazole core is a versatile pharmacophore, and its biological activity can be finely tuned by introducing various substituents at different positions. researchgate.netnih.gov Literature on SAR for benzimidazole derivatives consistently highlights that the nature and position of substituents on the benzimidazole ring system are critical determinants of biological activity. nih.govnih.gov Modifications at the N1, C2, C5, and C6 positions have been shown to significantly influence the therapeutic potential of these compounds. nih.govnih.gov
At the C2 position, the nature of the substituent is particularly crucial. For instance, in a series of benzimidazole–rhodanine conjugates designed as topoisomerase II inhibitors, compounds with electron-donating groups on a benzyl (B1604629) substituent at the C2 position demonstrated better inhibitory activity than those with electron-withdrawing groups. nih.gov This suggests that increased electron density at this position may enhance interaction with the target enzyme.
Substitutions on the fused benzene (B151609) ring, specifically at the C5 and C6 positions, also play a pivotal role. Studies on anti-inflammatory benzimidazoles indicate that lipophilic groups at the C5 position tend to favor COX-1 inhibition, whereas hydrophilic groups at the same position enhance COX-2 inhibition. nih.gov In some cases, no significant difference in potency was observed between 5- or 6-monosubstituted isomers, suggesting some flexibility in the binding pocket for these positions. nih.gov The electronic properties of these substituents are key; electron-donating groups can modulate the pKa of the imidazole (B134444) nitrogen, affecting hydrogen bonding capabilities with target receptors.
The following table summarizes the influence of substituents on the benzimidazole core based on various research findings:
Table 1: Effect of Substituents on the Benzimidazole Core on Biological Activity
| Position | Substituent Type | Influence on Biological Potency | Target/Activity Example |
|---|---|---|---|
| C2 | Electron-donating groups | Increased inhibitory activity | Topoisomerase II nih.gov |
| C2 | Electron-withdrawing groups | Decreased inhibitory activity | Topoisomerase II nih.gov |
| C5/C6 | Halogens (-F, -Cl) | No obvious difference between isomers | Topoisomerase II nih.gov |
| C5 | Lipophilic groups | Favors inhibition | COX-1 nih.gov |
| C5 | Hydrophilic groups | Enhances inhibition | COX-2 nih.gov |
Role of the Ester Moiety in Activity and Metabolism
In many instances, the ester functions as a prodrug. Following administration and absorption, it can be hydrolyzed by esterase enzymes in the plasma and tissues to yield the corresponding carboxylic acid. analis.com.my This bioactivation is often critical for activity, as the resulting carboxylate group may be essential for forming key ionic or hydrogen-bonding interactions with the biological target. For example, in a study of benzimidazole derivatives as potential neuraminidase inhibitors, the ester derivatives were intentionally hydrolyzed to their carboxylic acid forms to increase solubility in the assay buffer and enable biological testing. analis.com.my
Furthermore, the ethyl acetate (B1210297) group serves as a versatile synthetic handle. It is a common starting point for the synthesis of other derivatives, such as amides, hydrazides, and other heterocyclic systems, allowing for extensive chemical exploration to optimize activity. mdpi.comsemanticscholar.orgmdpi.com The replacement of the entire ethyl acetate group can also lead to significant changes in potency. For instance, replacing an ethyl group with a larger benzyl group in one series of compounds was found to be necessary for maintaining potent inhibitory activity, highlighting the importance of this side chain in occupying a specific binding pocket. nih.gov
Conformational Flexibility and Binding Interactions
The biological activity of 1H-Benzimidazole-1-acetic acid, ethyl ester derivatives is intrinsically linked to their three-dimensional structure and ability to adopt a specific conformation within a target's binding site. The linkage between the N1 position of the benzimidazole and the ethyl acetate group provides significant conformational flexibility. This "linker" allows the benzimidazole core and the ester moiety to orient themselves to maximize binding interactions.
The benzimidazole scaffold itself is aromatic and heterocyclic, enabling a variety of non-covalent interactions that are crucial for binding to biological targets. researchgate.net These interactions include:
Hydrogen Bonding: The non-substituted nitrogen atom (N3) of the imidazole ring can act as a hydrogen bond acceptor, while an N-H group can act as a donor.
π–π Stacking: The aromatic nature of the bicyclic ring system allows for favorable stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. researchgate.net
Hydrophobic Interactions: The benzene portion of the core and any lipophilic substituents can engage in hydrophobic interactions with nonpolar regions of the binding pocket. analis.com.my
Metal Ion Interactions: The nitrogen atoms can also coordinate with metal ions that may be present as cofactors in enzymes. researchgate.net
The flexible ethyl acetate side chain enables the core to adopt an optimal binding pose to engage in these interactions. The ability of the molecule to position its key interacting groups correctly is a determinant of its affinity and, consequently, its biological potency.
Computational Contributions to SAR Elucidation
Computational chemistry has become an indispensable tool for understanding and predicting the SAR of benzimidazole derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide profound insights that guide the rational design of new analogues. researchgate.netresearchgate.net
QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of novel, unsynthesized compounds. For benzimidazole derivatives, these models have been successfully used to predict antibacterial and anticancer activities, helping to prioritize which compounds to synthesize and test. researchgate.netresearchgate.net
Molecular docking is a computational method that simulates the interaction between a small molecule (ligand) and a macromolecular target (receptor). researchgate.net This technique provides a detailed, three-dimensional view of how a compound fits into a binding site and identifies the specific interactions responsible for its affinity. analis.com.my For benzimidazole derivatives, docking studies have been used to:
Clarify the binding mode of potent anticancer agents within the topoisomerase I-DNA complex, revealing key hydrogen bonds and hydrophobic interactions. researchgate.net
Investigate binding to the active site of neuraminidase, explaining the observed inhibitory activity. analis.com.my
Predict interactions with cholinesterase enzymes, corroborating in vitro results. nih.gov
These computational approaches accelerate the drug discovery process by providing a mechanistic understanding of SAR, reducing the reliance on trial-and-error synthesis and enabling a more targeted approach to designing potent and selective inhibitors.
Future Research Directions and Potential Non Clinical Applications
Development as a Versatile Synthetic Building Block for Complex Molecules
Ethyl 1H-benzimidazole-1-acetate is a valuable intermediate for organic synthesis. The benzimidazole (B57391) core itself is a key component in numerous biologically active compounds. The ethyl acetate (B1210297) group provides a reactive handle for a variety of chemical transformations, making the entire molecule a versatile building block for constructing more complex chemical architectures.
Future research could focus on leveraging its key reactive sites:
Ester Hydrolysis and Amidation: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines or alcohols to create a diverse library of amide and ester derivatives.
Reactions at the Benzene (B151609) Ring: The benzene portion of the molecule can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups to modulate the molecule's properties.
Condensation Reactions: The core structure can be built upon through condensation reactions. For instance, o-phenylenediamine (B120857), a precursor to the benzimidazole ring, can be condensed with various aldehydes or carboxylic acids to create a wide array of 2-substituted benzimidazoles. nih.gov
The synthesis of related benzimidazole structures highlights the modular nature of these compounds. For example, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been used as a starting material for a series of heterocyclization reactions to produce pyrazole, thiophene, and coumarin (B35378) derivatives. semanticscholar.org This demonstrates the potential of the benzimidazole acetate scaffold in generating diverse heterocyclic compounds.
| Reaction Type | Description | Potential Products |
|---|---|---|
| Ester Hydrolysis | Conversion of the ethyl ester to a carboxylic acid using acid or base catalysis. | 1H-Benzimidazole-1-acetic acid |
| Amidation | Reaction of the ester or the corresponding acid with amines to form amides. | N-substituted 2-(1H-benzimidazol-1-yl)acetamides |
| Transesterification | Reaction with other alcohols to change the ester group. | Various alkyl/aryl 2-(1H-benzimidazol-1-yl)acetates |
| Reduction | Reduction of the ester to an alcohol. | 2-(1H-benzimidazol-1-yl)ethanol |
Applications in Agrochemicals, particularly as Fungicides
The benzimidazole scaffold is the backbone of a major class of broad-spectrum, systemic fungicides that were first developed in the 1960s. nih.govfrac.inforesearchgate.net These fungicides, including well-known compounds like benomyl, carbendazim, and thiabendazole, have been used globally on a wide variety of crops such as cereals, fruits, and vegetables. frac.infowikipedia.org Their primary mechanism of action involves interfering with the formation of the mitotic spindle during cell division by binding to the β-tubulin protein in fungi. wikipedia.orgapsnet.org
Given this history, ethyl 1H-benzimidazole-1-acetate represents a promising starting point for the development of new fungicidal agents. wipo.int Research in this area could involve synthesizing derivatives of the parent compound and screening them for activity against a range of plant pathogenic fungi. The goal would be to identify novel structures with high efficacy, potentially overcoming the resistance that has developed to older benzimidazole fungicides. wikipedia.org The Fungicide Resistance Action Committee (FRAC) classifies benzimidazoles as a high-risk group for resistance development, underscoring the need for new variations. wikipedia.org
| Compound | Type | Primary Use |
|---|---|---|
| Benomyl | Fungicide | Controls a wide range of fungal diseases on crops. wikipedia.org |
| Carbendazim (MBC) | Fungicide | Active metabolite of benomyl, used on cereals, fruits. nih.gov |
| Thiabendazole | Fungicide, Parasiticide | Used in agriculture and as an anthelmintic. nih.govwikipedia.org |
| Fuberidazole | Fungicide | Primarily used as a seed treatment. wikipedia.org |
Exploration in Material Science or Dye Chemistry
The benzimidazole ring system possesses inherent electronic and photophysical properties that make it an attractive component for advanced materials. nbinno.com The fused aromatic structure is thermally stable and can participate in electron transport, which is a desirable characteristic for organic electronics. nbinno.com Benzimidazole derivatives have been successfully incorporated into organic light-emitting devices (OLEDs), organic semiconductors, and as fluorescent probes. nbinno.comnih.gov
Ethyl 1H-benzimidazole-1-acetate could serve as a precursor for novel materials. The ethyl acetate group can be modified to introduce polymerizable functionalities or to attach the benzimidazole core to other molecular systems. Research could explore its use in:
Organic Dyes: The benzimidazole core can be functionalized to create dyes for various applications, including dye-sensitized solar cells (DSSCs) or as disperse dyes for synthetic fibers like polyester. acs.orgacs.orgresearchcommons.org By strategically adding electron-donating and electron-accepting groups to the benzimidazole structure, the color and electronic properties can be fine-tuned. acs.org
Polymers: Incorporation of the benzimidazole unit into polymer backbones could lead to materials with high thermal stability and specific electronic properties.
Corrosion Inhibitors: Benzimidazole derivatives have been noted for their use in protecting metals from corrosion, a potential application in industrial material science. rsc.org
Advanced Analytical Method Development for Detection and Quantification
As with any chemical compound intended for wider use, robust analytical methods for detection and quantification are essential. While specific methods for ethyl 1H-benzimidazole-1-acetate are not extensively documented, established techniques for other benzimidazole derivatives can be readily adapted.
Future work in this area would involve the development and validation of methods such as:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. A versatile HPLC method has been developed for the identification and determination of four different benzimidazole derivatives in pharmaceutical products, using a C8 column and UV detection. nih.gov A similar approach, involving optimization of the mobile phase, column, and detector wavelength, could be established for ethyl 1H-benzimidazole-1-acetate.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS provides excellent separation and structural identification, which is crucial for impurity profiling and metabolism studies.
Spectroscopic Methods: Techniques like UV-Vis and fluorescence spectroscopy could be developed for rapid quantification, especially for applications in material science where the compound's optical properties are of interest.
Validation of these methods according to established guidelines would ensure their accuracy, precision, and selectivity, making them suitable for quality control and research purposes. nih.govresearchgate.net
Q & A
Basic: What are the established synthetic routes for 1H-Benzimidazole-1-acetic acid, ethyl ester, and how can reaction conditions be controlled to minimize impurities?
A common approach involves nucleophilic substitution or esterification reactions. For example, benzimidazole derivatives can react with ethyl bromoacetate in the presence of a base like sodium carbonate under reflux conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMSO enhance reaction efficiency .
- Temperature control : Reflux at 80–100°C ensures complete esterification while avoiding decomposition .
- Work-up : Ethyl acetate extraction followed by recrystallization from ethanol improves purity .
Monitor intermediates via TLC and adjust stoichiometry to suppress byproducts like unreacted starting materials.
Basic: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
- X-ray crystallography : Single-crystal analysis using SHELX programs provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks .
- NMR : H and C NMR can identify the ethyl ester group (δ ~1.3 ppm for CH, δ ~4.2 ppm for OCH) and acetic acid moiety (δ ~4.0–5.0 ppm for CH) .
- UV/Vis spectroscopy : NIST data (λ ~270–290 nm) helps validate electronic transitions in the benzimidazole core .
Advanced: How can researchers optimize synthetic yield when scaling up production for in vivo studies?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling reactions.
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .
- Purification strategies : Use column chromatography (silica gel, ethyl acetate/hexane eluent) for high-purity batches .
Validate scalability by comparing yields at 1 mmol vs. 10 mmol scales and characterizing intermediates via HPLC-MS .
Advanced: How should contradictory melting point data across studies be resolved?
Conflicting reports (e.g., mp >300°C vs. 154°C for related derivatives ) may arise from polymorphic forms or hydrate formation. To resolve discrepancies:
- Perform differential scanning calorimetry (DSC) to identify phase transitions.
- Characterize crystal habits via powder XRD .
- Ensure consistent drying protocols (e.g., vacuum desiccation) to eliminate solvent traces .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antimicrobial assays : Broth microdilution against Mycobacterium tuberculosis (MIC determination) .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index .
Dose-response curves and IC calculations should be validated with positive controls like reference antibiotics .
Advanced: How can hydrolytic stability of the ethyl ester group be assessed under physiological conditions?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor hydrolysis via HPLC.
- Kinetic analysis : Calculate half-life () using first-order kinetics.
- Structural modifications : Introduce electron-withdrawing groups on the benzimidazole ring to enhance stability .
Advanced: What strategies enable functionalization of the benzimidazole core for structure-activity relationship (SAR) studies?
- Mannich reactions : Introduce aminoalkyl groups at the N1 position using formaldehyde and secondary amines .
- Nitro reduction : Convert nitro substituents to amines for further coupling (e.g., amide formation) .
- Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the C2 position .
Validate derivatives via H NMR and HRMS, and correlate substituent effects with bioactivity .
Advanced: How can computational modeling predict reactivity or binding modes of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with target proteins (e.g., tubulin) using AutoDock Vina.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Compare computational results with experimental IC values to refine models.
Basic: What are the storage and handling recommendations to ensure compound stability?
- Store under inert atmosphere (N or Ar) at –20°C to prevent oxidation.
- Protect from light using amber vials to avoid photodegradation.
- Conduct periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can researchers address low solubility in aqueous media during formulation?
- Prodrug design : Replace the ethyl ester with water-soluble groups (e.g., phosphate esters).
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability.
- Co-solvent systems : Employ PEG 400 or cyclodextrins to improve dissolution .
Validate solubility enhancements using dynamic light scattering (DLS) and in vitro permeability assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
